molecular formula C16H20N2O3S B2587446 N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide CAS No. 1219441-74-3

N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide

Cat. No. B2587446
CAS RN: 1219441-74-3
M. Wt: 320.41
InChI Key: FWNVTIFAWMABJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide (CP-94,253) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.

Scientific Research Applications

Cyclization and Synthesis of Heterocycles

Cyclopropane-containing compounds are crucial in medicinal chemistry due to their presence in many drug molecules. A study described the electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides, leading to spirocyclic dihydropyridines. These compounds can be further elaborated into spirocyclic heterocycles with drug-like features, demonstrating the utility of such cyclization reactions in the synthesis of complex molecular architectures (Senczyszyn, Brice, & Clayden, 2013).

Antiviral and Antibacterial Agents

Another application involves the synthesis of sulfonyl group-containing naphthyridine derivatives as antibacterial agents. Such compounds, derived from chloronicotinic acid derivatives via Dieckmann-type cyclization, highlight the potential of incorporating sulfonyl and cyclopropyl groups for developing potent antibacterial compounds (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

HIV Protease Inhibitors

In the context of antiviral research, sulfonamide-substituted cyclooctylpyranones were identified as potent, nonpeptidic HIV protease inhibitors. This study emphasizes the role of sulfonamide substitution for achieving high binding affinity and antiviral activity, contributing to the development of new therapeutic agents (Skulnick et al., 1997).

Lead Compound Development

The design and synthesis of cyclopropane-containing compounds are significant for drug discovery, as demonstrated by a strategy for preparing cyclopropane-containing lead-like compounds and fragments. This approach utilizes cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, yielding scaffolds suitable for further derivatization and highlighting the versatility of cyclopropane moieties in medicinal chemistry (Chawner, Cases-Thomas, & Bull, 2017).

Antibacterial Activity

Sulfonamide drugs have revolutionized antibiotic medicine, and their synthesis at room temperature through economical routes has been explored. The study demonstrates the antibacterial efficacy of these compounds, specifically against Staphylococcus aureus and Escherichia coli, underscoring the potential of sulfonamide scaffolds in combating bacterial infections (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).

properties

IUPAC Name

N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(17-14-8-9-14)15-7-4-11-18(15)22(20,21)12-10-13-5-2-1-3-6-13/h1-3,5-6,10,12,14-15H,4,7-9,11H2,(H,17,19)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNVTIFAWMABJQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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